Oxyopinin-4a
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
IRCPKSWKCKAFKQRVLKRLLAMLRQHAF |
Origin of Product |
United States |
Discovery, Isolation, and Early Characterization of Oxyopinin 4a
Identification from Oxyopes takobius Venom
Oxyopinin-4a, also denoted as Oxt 4a, was first reported in 2011 after being identified within the venom of the lynx spider, Oxyopes takobius. scispace.comnih.gov This discovery marked the addition of a new member to the oxyopinin family of peptides, which are toxins found in the venom of spiders from the Oxyopes genus. scispace.comwikipedia.org
Subsequent analysis revealed this compound to be a unique 30-residue cationic peptide. researchgate.netresearchgate.net Its primary structure is distinguished by the presence of a single disulfide bond located at the N-terminal region, linking the cysteine residues at positions 4 and 10 (Cys4-Cys10). scispace.comnih.govresearchgate.net This feature makes it structurally distinct from previously studied spider toxins. researchgate.netnih.gov Interestingly, this N-terminal disulfide-stabilized loop bears a striking resemblance to the "Rana-box" motif commonly found in defense peptides isolated from the skin of ranid frogs. wikipedia.orgresearchgate.netnih.gov
Early characterization through cDNA cloning demonstrated that this compound is synthesized in the venom gland as a larger precursor molecule, a conventional prepropeptide, which is later processed to yield the mature toxin. researchgate.netnih.govnih.gov Nuclear Magnetic Resonance (NMR) studies have shown that the peptide is disordered in a simple aqueous solution. researchgate.netnih.gov However, in the presence of detergent micelles, which mimic a cell membrane environment, it adopts a defined "torpedo-like" structure. researchgate.netresearchgate.netnih.gov This structure consists of a C-terminal amphipathic α-helical segment (residues 12–25) and the N-terminal disulfide-stabilized loop (residues 1–11). researchgate.netnih.gov
Table 1: Properties of this compound
| Property | Details | Source(s) |
|---|---|---|
| Source Organism | Oxyopes takobius (lynx spider) | scispace.comresearchgate.net |
| Year of Discovery | 2011 | scispace.comnih.gov |
| Peptide Family | Oxyopinins | scispace.comwikipedia.org |
| Amino Acid Residues | 30 | researchgate.netresearchgate.net |
| Key Structural Feature | Single N-terminal disulfide bond (Cys4-Cys10) | scispace.comresearchgate.net |
| Structural Analogy | Rana-box motif of amphibian peptides | researchgate.netnih.gov |
| Biosynthesis | Synthesized as a prepropeptide | researchgate.netnih.gov |
| Conformation | Disordered in water; α-helical (residues 12-25) in micelles | researchgate.netnih.gov |
| Database Accession No. | P86350 (UniProtKB) | researchgate.net |
Chromatographic Isolation and Purification Methodologies
The initial isolation of this compound from the crude venom of Oxyopes takobius was achieved through chromatographic techniques. scispace.comnih.gov Chromatography is a fundamental laboratory method for separating the components of a mixture, and it is extensively used in toxinology to purify individual peptides from complex venom mixtures.
For the purification of spider venom peptides like the oxyopinins, reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective methodology. nih.govlcms.cz This technique separates molecules based on their hydrophobicity. The crude venom is dissolved and injected into the HPLC system, where it passes through a column packed with a non-polar stationary phase.
A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), is used to elute the components from the column. lcms.czresearchgate.net A gradient of increasing organic solvent concentration is applied over time, causing less hydrophobic components to elute first, followed by progressively more hydrophobic molecules. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve the separation and peak shape of peptides. lcms.cz The fractions eluting from the column are collected, and those containing the peptide of interest, identified by techniques like mass spectrometry, are pooled and further purified if necessary to achieve homogeneity. researchgate.net
Table 2: General Chromatographic Methods for Spider Peptide Purification
| Parameter | Description | Source(s) |
|---|---|---|
| Primary Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govlcms.cz |
| Stationary Phase Example | C5 or similar silica-based column with hydrocarbon chains | researchgate.net |
| Mobile Phase Solvents | Water and Acetonitrile | lcms.czresearchgate.net |
| Elution Method | Linear gradient of increasing acetonitrile concentration | researchgate.net |
| Mobile Phase Additive | 0.1% Trifluoroacetic acid (TFA) | lcms.czresearchgate.net |
| Detection | UV absorbance, followed by Mass Spectrometry for identification | lcms.cz |
Table 3: List of Mentioned Chemical Compounds | Compound Name | | | :--- | | Acetonitrile | | Cysteine | | this compound | | Trifluoroacetic acid (TFA) |
Advanced Structural Elucidation of Oxyopinin 4a
Primary Structure Features and Peculiarities
Oxyopinin-4a is a 30-residue peptide. researchgate.netresearchgate.net Unlike many other oxyopinins, which are typically larger, Oxt-4a possesses a unique primary sequence that includes two cysteine residues, allowing for the formation of a disulfide bond. scispace.comnih.gov The sequence of this compound is GICPSWAFQVLKRLLAMLQAF. researchgate.net This composition results in a cationic nature, a common feature among many antimicrobial peptides. researchgate.netnih.gov
Table 1: Primary Structure of this compound
| Property | Detail |
|---|---|
| Amino Acid Sequence | GICPSWAFQVLKRLLAMLQAF |
| Number of Residues | 30 |
| UniProtKB Accession | P86350 |
Disulfide Bond Topology: Cys4–Cys10 Linkage and Distinctive Nature
A defining feature of this compound is the presence of a single disulfide bond between the cysteine residues at position 4 and position 10 (Cys4–Cys10). researchgate.netnih.govresearchgate.netscispace.comnih.gov This N-terminally located disulfide bridge is a significant distinction from other oxyopinins and many other spider venom peptides. researchgate.netnih.govscispace.com This structural motif is more reminiscent of the "Rana-box" structure commonly found in defense peptides from ranid frogs, suggesting a degree of structural and functional convergence. nih.govscispace.comnih.gov This bond is crucial for stabilizing the N-terminal loop of the peptide. researchgate.netnih.gov
Secondary and Tertiary Conformations in Aqueous and Membrane-Mimetic Environments
The conformation of this compound is highly dependent on its environment. researchgate.netnih.govresearchgate.net
In aqueous solution: Nuclear Magnetic Resonance (NMR) studies have shown that Oxt-4a is largely disordered and lacks a defined secondary structure in a watery environment. researchgate.netnih.govresearchgate.net
In membrane-mimetic environments: When introduced to an environment that mimics a cell membrane, such as in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, Oxt-4a undergoes a significant conformational change. researchgate.netnih.govnih.gov It adopts a well-defined, torpedo-like structure. researchgate.netnih.govpdbj.org This structure is characterized by two distinct domains: an N-terminal loop and a C-terminal alpha-helical segment. researchgate.netnih.gov
In the presence of DPC micelles, a significant portion of the this compound peptide folds into an alpha-helix. researchgate.netnih.govnih.gov Specifically, residues 12 through 25 form a stable alpha-helical structure. researchgate.netnih.govscispace.comnih.gov This helical segment is crucial for the peptide's interaction with and disruption of cell membranes. nih.gov Circular dichroism analyses have also confirmed the alpha-helical nature of oxyopinins in general. scispace.comnih.govnih.gov
The N-terminal portion of this compound, encompassing residues 1 to 11, forms a loop that is stabilized by the Cys4–Cys10 disulfide bond. researchgate.netnih.govresearchgate.net This "head" region is noted for having an unusually high density of positive charge. researchgate.netnih.govpdbj.orgresearchgate.net This cationic nature is thought to play a key role in the initial electrostatic attraction of the peptide to the negatively charged components of microbial cell membranes.
The "body" of the this compound torpedo-like structure is the C-terminal segment, comprising residues 12 to 25. researchgate.netnih.govresearchgate.net This region folds into an amphipathic alpha-helix, meaning it has both a hydrophobic (water-repelling) face and a hydrophilic (water-attracting) face. researchgate.netnih.gov This amphipathic character is a hallmark of many membrane-active peptides and is essential for their ability to insert into and disrupt the lipid bilayer of cell membranes. nih.gov
Table 2: Structural Features of this compound in a Membrane-Mimetic Environment
| Structural Feature | Residue Range | Description |
|---|---|---|
| N-terminal Loop (Head) | 1-11 | Stabilized by a Cys4-Cys10 disulfide bond; high positive charge density. researchgate.netnih.govresearchgate.net |
| Alpha-Helical Segment (Body) | 12-25 | Amphipathic alpha-helix. researchgate.netnih.govscispace.comnih.gov |
N-terminal Disulfide-Stabilized Loop (Head Region)
Structural Homologies and Evolutionary Parallels with Ranid Frog Defense Peptides (Rana-box Motif)
This parallelism extends to their biosynthesis, as both Oxt-4a and Rana-box peptides are synthesized as prepropeptides with an acidic prosequence. researchgate.netnih.gov The existence of such similar structures and biosynthetic pathways in vastly different animal groups—an arachnid and an amphibian—is a compelling example of convergent evolution, where similar functional requirements have led to the independent evolution of similar molecular solutions. researchgate.netnih.gov
Computational Structural Modeling and Validation
The elucidation of the three-dimensional structure of this compound has been significantly advanced by the integration of computational modeling with experimental data. These approaches provide dynamic insights into the peptide's conformational behavior, particularly its interaction with biological membranes, which is crucial for its function.
Initial structural hypotheses for this compound were informed by experimental techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.comnih.gov CD analysis in membrane-mimicking environments indicated a predominantly α-helical conformation. scispace.comnih.gov Subsequent solution NMR studies in the presence of detergent micelles, such as dodecylphosphocholine (DPC), provided the first detailed three-dimensional structure (PDB ID: 2L3I). pdbj.orgrcsb.orgresearchgate.net These experiments revealed that while the peptide is disordered in a simple aqueous solution, it adopts a well-defined, "torpedo-like" structure in a membrane environment. rcsb.orgresearchgate.netresearchgate.net This structure is characterized by an N-terminal loop (residues 1-11) stabilized by a disulfide bond between Cys4 and Cys10, and a distinct C-terminal amphipathic α-helix spanning residues 12-25. rcsb.orgresearchgate.net
Building upon this experimental foundation, computational methods, particularly coarse-grained molecular dynamics (CG-MD) simulations, have been employed to investigate the dynamic interactions of this compound with lipid bilayers. globalauthorid.comnih.govtandfonline.com In these simulations, the experimentally determined NMR structure typically serves as the initial conformation. researchgate.net The peptide is placed near a model membrane, and its behavior is simulated over time to observe how it embeds within and perturbs the lipid environment. researchgate.netresearchgate.net
CG-MD simulations have been instrumental in identifying the specific regions of this compound that are critical for its interaction with membranes. nih.govresearchgate.net For instance, simulations have mapped the immersion depth of the peptide's amino acid residues into the lipid bilayer, highlighting that the C-terminal helix, particularly a cluster of leucine (B10760876) residues (Leu18, Leu21, Leu22, Leu25), penetrates most deeply into the membrane core. researchgate.net This computational finding supports the hypothesis that this hydrophobic region is a key driver of the peptide's membrane-disrupting activity. researchgate.net The combination of NMR data providing the static structure and MD simulations revealing its dynamic behavior in a lipid environment offers a validated and detailed model of this compound's molecular architecture and mechanism. researchgate.netresearchgate.net
Table 1: Structural Features of this compound Determined by NMR
| Feature | Description | Residue Range | PDB Accession Code |
| Overall Structure | Disordered in aqueous solution; "torpedo-like" in detergent micelles. | 1-30 | 2L3I |
| N-terminal Loop | Stabilized by a single disulfide bond. | 1-11 | 2L3I |
| Disulfide Bond | Connects Cysteine 4 and Cysteine 10. | Cys4-Cys10 | 2L3I |
| C-terminal Helix | Amphipathic α-helix. | 12-25 | 2L3I |
Table 2: Computational and Experimental Methods for Structural Analysis
| Method | Purpose | Key Findings | References |
| Solution NMR Spectroscopy | Determination of the 3D structure in a membrane-mimicking environment (dodecylphosphocholine micelles). | Revealed a two-domain structure: an N-terminal loop and a C-terminal α-helix. | scispace.compdbj.orgrcsb.orgresearchgate.net |
| Circular Dichroism (CD) Spectroscopy | Analysis of secondary structure conformation. | Confirmed the presence of α-helical structures in membrane-like environments. | scispace.comnih.govresearchgate.net |
| Coarse-Grained Molecular Dynamics (CG-MD) | Simulation of peptide-lipid bilayer interactions and immersion dynamics. | Identified deep penetration of the C-terminal helix and key hydrophobic residues into the membrane. | globalauthorid.comnih.govresearchgate.netresearchgate.net |
Biosynthesis and Gene Expression of Oxyopinin 4a
cDNA Cloning and Precursor Characterization
The genetic blueprint for Oxyopinin-4a has been successfully identified through cDNA cloning techniques. researchgate.net This process revealed that the peptide is initially synthesized as a larger, inactive precursor protein, a common strategy in the production of potent biological molecules. The nucleotide sequence encoding Oxt-4a has been submitted to the EMBL Nucleotide Sequence Database under the accession number FN997582. researchgate.net
The precursor protein of this compound is a prepropeptide, a structure that includes a signal peptide, a prosequence, and the mature toxin sequence. researchgate.net This precursor architecture is a hallmark of many secreted peptides and proteins, ensuring proper targeting and controlled activation. The prosequence of the this compound precursor is notably acidic in nature. researchgate.net
| This compound Precursor Details | |
| Type | Prepropeptide |
| Components | Signal Peptide, Acidic Prosequence, Mature Toxin |
| Database Accession (Nucleotide) | FN997582 (EMBL) |
| Database Accession (Protein) | P86350 (UniProtKB) |
Signal Peptide and Prosequence Processing Mechanisms
The journey of the this compound precursor from its site of synthesis to its final, active form involves precise cleavage events. The initial signal peptide, typically 16-30 amino acids long, directs the nascent protein into the secretory pathway. wikipedia.orgmdpi.com This N-terminal sequence is recognized by the signal recognition particle (SRP), which guides the ribosome-mRNA-protein complex to the endoplasmic reticulum. wikipedia.org Following translocation, the signal peptide is cleaved by a signal peptidase. wikipedia.org
Subsequent to the removal of the signal peptide, the prosequence is excised. The acidic nature of the this compound prosequence is a feature shared with other spider venom peptides, such as latarcins. nih.gov This acidic region is thought to play a role in the correct folding and stabilization of the mature peptide, as well as in preventing premature activity. The final processing step to release the mature this compound peptide likely involves specific proteases that recognize and cleave at the junction between the prosequence and the mature toxin.
Venom Gland Expression Profiles and Regulation
This compound is expressed in the venom glands of Oxyopes takobius. researchgate.net The venom glands are specialized tissues responsible for the synthesis and storage of a complex cocktail of bioactive compounds. The expression of venom components can be highly regulated, often influenced by factors such as the spider's developmental stage, diet, and environment. In some venomous creatures, venom production is seasonal, with distinct gene expression profiles observed during different times of the year, although this has not been specifically documented for this compound. nih.gov The regulation of venom gene expression is a complex process that ensures the spider can produce the necessary components for predation and defense.
Comparative Biosynthetic Pathways among Spider Venom Peptides
The biosynthetic pathway of this compound shares several characteristics with that of other spider venom peptides. The prepropeptide structure is a conserved feature, seen in toxins from various spider families. nih.govmdpi.com For instance, latarcins, another group of cytolytic peptides from spider venom, also possess precursors with a typical signal peptide and an acidic prosequence. nih.gov This suggests a common evolutionary origin and a shared mechanism for the production of these venom components.
Molecular and Cellular Mechanisms of Oxyopinin 4a Activity
Interaction with Biological Membranes and Model Lipid Bilayers
The primary mechanism of action for Oxyopinin-4a involves its direct interaction with and disruption of cellular membranes. uniprot.org This interaction is a dynamic process influenced by both the peptide's structure and the composition of the target membrane.
Peptide-Membrane Binding Dynamics and Kinetics
This compound is a 30-residue peptide characterized by a single disulfide bond at its N-terminus (Cys4–Cys10) and a C-terminal amphipathic α-helical segment (residues 12–25). researchgate.net In an aqueous environment, the peptide is largely disordered. However, upon encountering a membrane-mimicking environment, such as detergent micelles, it adopts a distinct "torpedo-like" structure. researchgate.netresearchgate.net This structure features a positively charged "head" formed by the N-terminal loop and a helical "body." researchgate.net
Coarse-grained molecular dynamics simulations have been employed to study the interaction of this compound with lipid bilayers that mimic erythrocyte membranes. tandfonline.com These simulations reveal that specific residues within the peptide penetrate the membrane at varying depths. For instance, in a model erythrocyte membrane, residues Leu21 and Leu25 have been shown to penetrate most deeply into the lipid bilayer. researchgate.net The initial attraction between the cationic peptide and the cell membrane is largely driven by electrostatic interactions between the positively charged amino acid residues of the peptide and the negatively charged components of the membrane surface. mdpi.comnih.gov Following this initial binding, the peptide inserts into the membrane, a process facilitated by its amphipathic nature. nih.gov
Membrane Perturbation Models (e.g., Pore Formation, Carpet Model)
The disruption of the membrane by antimicrobial peptides (AMPs) like this compound is generally explained by several models, including pore formation (barrel-stave or toroidal) and the carpet model. nih.govfrontiersin.orgresearchgate.net
Pore Formation: It is probable that this compound disrupts cell membranes through the formation of pores. uniprot.orggenebiosystems.com In the barrel-stave model , peptides aggregate and insert into the membrane to form a pore with a central lumen. frontiersin.orgresearchgate.net In the toroidal pore model , the peptides are associated with the lipid head groups, inducing the membrane to curve and form a pore where both peptides and lipid head groups line the channel. frontiersin.orgresearchgate.net
Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. frontiersin.orgresearchgate.net Once a threshold concentration is reached, this layer disrupts the membrane integrity, leading to micellization and eventual lysis. nih.govfrontiersin.org While the precise mechanism for this compound is still under investigation, its ability to induce positive curvature in lipid bilayers and promote micellization suggests that a carpet-like or detergent-like mechanism may be involved. researchgate.net
Influence of Membrane Composition and Charge on Interaction
The composition and charge of the target membrane play a crucial role in the activity of this compound. mdpi.com Antimicrobial peptides are generally attracted to the negatively charged surfaces of bacterial membranes, which are rich in anionic phospholipids (B1166683). mdpi.comnih.gov In contrast, the membranes of eukaryotic cells, such as human red blood cells, are typically zwitterionic. mdpi.com
Studies on related peptides, the oxyopinins from Oxyopes kitabensis, have shown that they more efficiently lyse zwitterionic phosphatidylcholine vesicles. mdpi.comnih.gov This suggests a potential for interaction with both bacterial and eukaryotic membranes. The binding affinity of helical AMPs to membranes with a higher anionic lipid fraction generally correlates with their antibacterial activity, while hemolytic activity correlates with their interaction with membranes having a lower anionic content. researchgate.net The ability of some AMPs to cluster anionic lipids within the membrane can also contribute to their species-specific toxicity. researchgate.net
Intracellular Target Modulation and Pathway Interference (e.g., Protein/Nucleic Acid Biosynthesis, Cell Division)
While the primary mode of action for many antimicrobial peptides is membrane disruption, some can translocate across the membrane to interact with intracellular targets. mdpi.comsfasu.edu For some peptides, this can lead to the inhibition of crucial cellular processes such as the biosynthesis of proteins and nucleic acids, or interference with cell division. sfasu.edugoogle.com However, current research on this compound primarily focuses on its membrane-disrupting activities, and detailed studies on its specific interactions with intracellular targets and pathways are not extensively documented in the provided search results. Further research is needed to determine if this compound has significant intracellular modes of action in addition to its well-established membrane-lytic properties.
Differential Membrane Interactions and Pathogen Selectivity
The selectivity of antimicrobial peptides for pathogenic cells over host cells is a critical aspect of their therapeutic potential. uq.edu.au This selectivity is largely attributed to the differences in membrane composition between prokaryotic and eukaryotic cells. mdpi.com Bacterial membranes are typically rich in anionic phospholipids, creating a net negative charge that electrostatically attracts cationic peptides like this compound. mdpi.com
In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids, resulting in a more neutral surface charge. mdpi.com This difference in surface charge provides a basis for the preferential interaction of this compound with bacterial membranes. However, this compound has also been shown to exhibit significant hemolytic activity against human erythrocytes, indicating a degree of non-selectivity. researchgate.netuniprot.orgscispace.com This suggests that factors other than just membrane charge, such as the specific lipid composition and the peptide's structural features, contribute to its cytolytic activity. mdpi.com The unique "torpedo-like" structure of this compound, with its charged head and hydrophobic body, likely plays a key role in its interactions with different membrane types. researchgate.net
Table of Antimicrobial Activity of this compound
| Organism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Gram-positive bacteria | 0.5 µM uniprot.org |
| Staphylococcus aureus | Gram-positive bacteria | 10 µM uniprot.org |
| Escherichia coli | Gram-negative bacteria | 0.5 µM uniprot.org |
| Pseudomonas fluorescens | Gram-negative bacteria | 1 µM uniprot.org |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Cateslytin |
| Cupiennin 1a |
| LaFr26 |
| Latarcin 1 |
| Latarcin 3b |
| Leu21 |
| Leu25 |
| Oxyopinin-2b |
| Oxytoxin 1 |
| Phosphatidylcholine |
Biological Activities of Oxyopinin 4a in Non Mammalian Systems
Antibacterial Efficacy and Spectrum of Action
Oxyopinin-4a exhibits potent, broad-spectrum antibacterial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Its mechanism of action is believed to involve the disruption of cell membranes through the formation of pores. mybiosource.comgenebiosystems.comuniprot.org
This compound has shown strong efficacy against Gram-positive bacteria. researchgate.net Research indicates that it is particularly potent against Bacillus subtilis, with a reported Minimum Inhibitory Concentration (MIC) of 0.5 µM. researchgate.netmybiosource.comgenebiosystems.com Its activity against Staphylococcus aureus is also significant, with a MIC value of 10 µM. researchgate.netmybiosource.comgenebiosystems.comnih.govscispace.com The antibacterial action against these strains is attributed to its ability to permeabilize and disrupt the bacterial cell membrane. ingentaconnect.com
The peptide also demonstrates considerable activity against Gram-negative bacteria. researchgate.net It is highly effective against Escherichia coli, with a MIC reported to be 0.5 µM. researchgate.netmybiosource.comgenebiosystems.com Similarly, its efficacy against Pseudomonas fluorescens is notable, with a MIC of 1 µM. researchgate.netmybiosource.comgenebiosystems.com The ability of this compound to compromise the integrity of the outer membrane of Gram-negative bacteria is a key factor in its bactericidal function. researchgate.net
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µM) |
| Bacillus subtilis | Gram-Positive | 0.5 researchgate.netmybiosource.comgenebiosystems.com |
| Staphylococcus aureus | Gram-Positive | 10 researchgate.netmybiosource.comgenebiosystems.comnih.govscispace.com |
| Escherichia coli | Gram-Negative | 0.5 researchgate.netmybiosource.comgenebiosystems.com |
| Pseudomonas fluorescens | Gram-Negative | 1 researchgate.netmybiosource.comgenebiosystems.com |
Activity against Gram-Positive Bacterial Strains (e.g., Bacillus subtilis, Staphylococcus aureus)
Antifungal Activities
While extensively studied for its antibacterial properties, the specific antifungal activities of this compound are not as thoroughly documented in the provided search results. However, the broader class of oxyopinins, to which this compound belongs, has been noted for antifungal properties. nih.gov Other spider venom peptides with similar structures have shown activity against various fungi, suggesting a potential for this compound in this area as well. nih.govresearchgate.net
Insecticidal Properties and Synergistic Effects with Other Venom Components
This compound possesses insecticidal activity. nih.govwikipedia.orgnih.gov Oxyopinins, as a group, contribute to the venom's effectiveness by disrupting biological membranes. wikipedia.orgnih.gov This action can potentiate the effects of other neurotoxic components present in the same venom. nih.govtandfonline.com The cytolytic nature of oxyopinins can break down cellular barriers, which may facilitate the access of neurotoxins to their target sites in insects, leading to an increased and more rapid lethal effect. tandfonline.commdpi.com This synergistic relationship enhances the spider's ability to efficiently capture prey. nih.gov
Antiparasitic Potential
The antiparasitic capabilities of this compound are an emerging area of interest. While direct studies on this compound are limited in the search results, antimicrobial peptides (AMPs) from various sources, including spider venoms, are known to exhibit activity against protozoan parasites. googleapis.comupf.edu The general mechanism for many AMPs involves targeting and disrupting the parasite's cell membrane, leading to osmotic instability and cell death. upf.edu Some spider venoms have demonstrated in vitro activity against parasites like Toxoplasma gondii, indicating the potential for individual components like this compound to possess similar properties. researchgate.net
Structure Activity Relationship Sar Studies and Peptide Engineering
Identification of Key Residues and Functional Motifs Governing Activity
Oxyopinin-4a possesses a distinct modular structure, which is central to its function. nih.gov Nuclear Magnetic Resonance (NMR) studies have revealed that the peptide is largely disordered in aqueous solutions but adopts a well-defined, torpedo-like structure in the presence of detergent micelles, which mimic a cell membrane environment. researchgate.netnih.govresearchgate.net This structure is composed of two primary functional motifs:
N-terminal Disulfide-Stabilized Loop (Head): This motif, encompassing residues 1-11, is constrained by a single disulfide bond between Cysteine-4 and Cysteine-10 (Cys4-Cys10). researchgate.netnih.gov This region features an unusually high concentration of positive charges, contributing significantly to the initial electrostatic interactions with negatively charged microbial membranes. researchgate.netnih.gov
The combination of the positively charged "head" for targeting and the amphipathic helical "body" for membrane disruption underpins the broad-spectrum cytolytic and antimicrobial activity of this compound. researchgate.net
| Motif / Residue | Location | Proposed Function | Supporting Evidence |
| N-terminal Loop | Residues 1-11 | Membrane targeting; high density of positive charge | NMR Spectroscopy researchgate.netnih.gov |
| Cys4-Cys10 | N-terminal Loop | Structural stabilization of the "head" motif | NMR Spectroscopy researchgate.netnih.govresearchgate.net |
| C-terminal α-helix | Residues 12-25 | Membrane insertion and disruption; amphipathic structure | NMR Spectroscopy, CD Analysis researchgate.netnih.govscispace.com |
| Leu18, Leu21, Leu22, Leu25 | C-terminal α-helix | Deep membrane penetration; contribution to hemolytic activity | Coarse-Grained Molecular Dynamics (CG-MD) Simulations researchgate.net |
Role of Disulfide Bond in Structural Stability and Function
The single disulfide bond (Cys4-Cys10) in the N-terminal region of this compound is a defining structural feature that distinguishes it from many other linear spider venom peptides. researchgate.netscispace.com Disulfide bonds are covalent linkages that play a critical role in stabilizing the three-dimensional structures of proteins and peptides. metwarebio.comcreative-biolabs.com They contribute significantly to maintaining the correct protein fold, which is essential for biological activity. metwarebio.comnih.gov
In this compound, the Cys4-Cys10 bond is crucial for the following reasons:
Structural Stabilization: The disulfide bridge constrains the N-terminal loop (residues 1-11), creating a stable structural domain referred to as the "head". researchgate.netnih.gov This stability is maintained even under varying environmental conditions, which is particularly important for an extracellular peptide like a venom toxin. metwarebio.com This structural integrity is essential for the peptide to adopt its functional "torpedo-like" conformation upon approaching a membrane. nih.gov
Functional Conformation: By locking the N-terminal into a specific conformation, the disulfide bond correctly orients the cluster of positively charged residues within this "head" region. researchgate.net This pre-organized structure facilitates efficient electrostatic attraction to the negatively charged surfaces of target cell membranes, which is the first step in its lytic mechanism. The stability conferred by the bond ensures that the peptide is primed for interaction and subsequent membrane disruption. nih.govmdpi.com This feature is reminiscent of the "Rana-box" motif found in antimicrobial peptides from frog skin, suggesting a case of convergent evolution for a functionally important structural element. nih.govscispace.com
Modulating Amphipathicity and Charge Distribution for Functional Optimization
The biological activity of antimicrobial peptides is heavily influenced by their amphipathicity and net positive charge. mdpi.com this compound is a cationic peptide with a distinct separation of charged and hydrophobic regions, a key factor in its function. researchgate.netnih.gov
Charge Distribution: The peptide has a high net positive charge, which is a common feature of membrane-active peptides that target microbial cells. nih.gov A notable characteristic of this compound is the dense clustering of these positive charges within the N-terminal "head" region (residues 1-11). researchgate.netnih.gov This positive domain acts as a primary determinant for its selectivity, driving the initial interaction with the anionic phospholipids (B1166683) common in bacterial membranes. mdpi.com
Amphipathicity: The C-terminal segment (residues 12-25) forms a classic amphipathic α-helix, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix. researchgate.netresearchgate.net This arrangement allows the hydrophobic face to insert into the nonpolar lipid core of the membrane, while the hydrophilic, charged face can interact with the polar lipid headgroups and the aqueous environment. mdpi.com This partitioning into the membrane is the primary mechanism behind its ability to cause lysis. researchgate.net The efficiency of this process can be influenced by the lipid composition of the target membrane. mdpi.com
Optimization studies focus on altering this balance. For instance, increasing the net positive charge can enhance antimicrobial potency, but it must be balanced with hydrophobicity to maintain membrane-disrupting capabilities without causing excessive toxicity to host cells. mdpi.com
Rational Design and Synthesis of this compound Analogs with Modified Biological Profiles
The detailed understanding of this compound's SAR has enabled the rational design of synthetic analogs with tailored biological activities. researchgate.netresearchgate.net A primary goal of this peptide engineering is to decrease the peptide's toxicity toward mammalian cells (hemolytic activity) while preserving or enhancing its potent antimicrobial effects. researchgate.net
One successful strategy involved identifying the residues responsible for high hemolytic activity. Coarse-grained molecular dynamics simulations pinpointed a cluster of Leucine (B10760876) residues (Leu21, Leu22, Leu25) in the C-terminal helix as penetrating deeply into erythrocyte membranes, likely causing their lysis. researchgate.net Based on this, an analog named P1 was designed and synthesized with the following modifications:
Three Leucine residues in the helical body were replaced with positively charged Lysine residues (Leu21, Leu22, Leu25 → Lys). researchgate.net
A Histidine residue in the non-helical part was also replaced with Lysine. researchgate.net
Another approach involved creating a hybrid peptide, combining the N-terminal residues of a different spider venom peptide, Latarcin 1 , with the C-terminal residues of this compound. researchgate.net This design leverages the principle of modularity, combining functional parts from different parent peptides. nih.gov
These synthetic modifications aim to alter the peptide's amphipathicity and charge distribution, leading to a significant change in its biological profile, demonstrating the potential to engineer peptides with improved therapeutic indices. researchgate.netresearchgate.netmdpi.com
| Peptide | Description | Modification from this compound | Observed/Intended Biological Profile |
| This compound | Wild-type peptide from Oxyopes takobius venom | None | Strong antimicrobial and strong hemolytic activity researchgate.netresearchgate.net |
| P1 | rationally designed analog | Leu21,22,25→Lys; His→Lys | Reduced hemolytic activity while retaining antibacterial properties researchgate.net |
| Ltc/Oxt-H | Hybrid Peptide | N-terminus from Latarcin 1, C-terminus from Oxt-4a | Designed to modulate antibacterial and hemolytic activities researchgate.net |
Computational Approaches to Peptide Design and Optimization
Computational methods are increasingly vital tools for accelerating the discovery and optimization of therapeutic peptides, including analogs of this compound. nih.govbiorxiv.org These in silico approaches allow researchers to predict structure-function relationships and guide the rational design of new molecules before undertaking resource-intensive chemical synthesis and biological testing. elifesciences.org
For this compound, computational studies have been particularly insightful:
Molecular Dynamics (MD) Simulations: Coarse-grained MD simulations have been used to model the interaction of this compound with lipid bilayers that mimic different cell types, such as bacterial and erythrocyte membranes. researchgate.netresearchgate.net These simulations can generate "immersion maps" that show precisely which amino acid residues penetrate the membrane and how deeply. researchgate.net This approach was instrumental in identifying the Leucine residues in this compound as key drivers of its hemolytic activity, providing a clear rationale for their substitution in the design of the P1 analog. researchgate.net
Property Optimization: Advanced computational algorithms, including machine learning and evolutionary algorithms, can explore a vast sequence space to design peptides with a desired multi-property profile (e.g., high antimicrobial potency, low toxicity, high stability). nih.gov These methods can learn the complex relationships between sequence, structure, and activity to propose novel peptide candidates that may not be obvious from simple substitution strategies. openreview.net
These computational techniques provide a powerful framework for the targeted engineering of this compound, enabling a more efficient path toward developing analogs with clinically relevant properties. researchgate.netelifesciences.org
Comparative Research on Oxyopinin 4a Within Venom Peptidomics
Relationships with Other Oxyopinin Subtypes
Oxyopinin-4a (Oxt-4a), a 30-residue cationic peptide from the venom of the lynx spider Oxyopes takobius, stands out among the Oxyopinin family due to its unique structural characteristics. researchgate.netnih.gov Unlike other members of the Oxyopinin family, which are generally linear, cationic, and amphipathic peptides, Oxt-4a possesses a single disulfide bond at its N-terminus (Cys4–Cys10). researchgate.netnih.govscispace.com This feature makes it structurally distinct from other known spider toxins. researchgate.netnih.gov
The Oxyopinin family of peptides was first identified in the venom of the wolf spider Oxyopes kitabensis and includes subtypes such as Oxyopinin 1, 2a, 2b, 2c, and 2d. copewithcytokines.denih.gov These peptides are among the largest linear cationic amphipathic peptides found in spider venom. nih.gov For instance, Oxyopinin 1 consists of 48 amino acids. nih.gov Circular dichroism studies have shown that these previously identified Oxyopinins adopt an alpha-helical secondary structure. nih.gov
Transcriptomic analyses of various Oxyopes species have revealed a high diversity of linear peptides, with some species like Oxyopes heterophthalmus containing as many as 62 different linear peptides. nih.gov While many of these peptides are similar in their amino acid sequences, there are differences between species. For example, the sequence of Oxyopinin 4 differs between O. takobius and O. lineatus. nih.gov The precursors for these peptides also show diversity, with some being simple structures encoding a single peptide and others being complex, encoding multiple peptides connected by linkers. nih.gov
Functionally, Oxt-4a shares broad-spectrum antimicrobial and cytolytic activities with other Oxyopinins. researchgate.netnih.gov It is potent against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas fluorescens. nih.govuniprot.org However, Oxt-4a also exhibits significant hemolytic activity against human erythrocytes. nih.govuniprot.org This is a characteristic shared with some other Oxyopinins, which have been shown to disrupt biological membranes. nih.govtandfonline.comibch.runih.gov The cytolytic action of Oxyopinins is thought to work in synergy with neurotoxins in the venom to efficiently subdue prey. nih.govnih.gov
Table 1: Comparison of Selected Oxyopinin Peptides
| Feature | This compound (Oxt-4a) | Other Oxyopinins (e.g., 1, 2a-d) |
|---|---|---|
| Source Species | Oxyopes takobius | Oxyopes kitabensis, Oxyopes lineatus |
| Structure | 30 residues, N-terminal disulfide bond (Cys4-Cys10) | Larger (37-48 residues), linear, no disulfide bonds |
| Conformation | Disordered in water, torpedo-like in micelles with a C-terminal α-helix | Primarily α-helical |
| Precursor | Synthesized as a conventional prepropeptide | Encoded by both simple and complex precursors |
| Biological Activity | Strong antimicrobial and hemolytic activity | Antimicrobial, hemolytic, and insecticidal activity |
Comparison with Linear Antimicrobial Peptides from Other Spider Species (e.g., Latarcins, Lycotoxins, Cupiennins)
Linear antimicrobial peptides (AMPs) are a significant component of the venom in several modern spider families, including Ctenidae, Lycosidae, and Oxyopidae. nih.govnih.gov These peptides, which include Latarcins, Lycotoxins, and Cupiennins, share some general characteristics with this compound, such as being cationic and forming amphipathic α-helical structures in membrane environments, which is crucial for their antimicrobial action. biorxiv.orgmdpi.com However, there are also notable differences in their structure, activity, and proposed mechanisms of action.
Latarcins , isolated from the venom of Lachesana tarabaevi, are linear cytolytic peptides that, like Oxt-4a, exhibit broad-spectrum antimicrobial and hemolytic activities. researchgate.netnih.gov Structurally, they are mostly linear and lack the disulfide bond seen in Oxt-4a. nih.gov Some Latarcins, like Latarcin 2a (Ltc 2a), adopt a helix-hinge-helix structure, which is critical for their antimicrobial function. researchgate.net The proposed mechanisms of membrane disruption for Latarcins vary, with some suggesting pore formation and others a detergent-like "carpet" mechanism. nih.govresearchgate.net
Lycotoxins and Lycosins , found in the venom of wolf spiders (Lycosidae family), are also linear, cationic, α-helical peptides. nih.govnih.gov Lycotoxin I and II from Lycosa carolinensis and Lycosin-II from Lycosa singoriensis are examples. nih.govscielo.brscielo.br These peptides are potent against a range of bacteria, including multi-drug-resistant strains. nih.gov Like Oxt-4a, they are known to disrupt cell membranes, likely through a pore-forming mechanism. nih.govscielo.br Transcriptomic studies have revealed a high diversity of these peptides within the Lycosidae family. nih.govmdpi.com
Cupiennins , from the venom of the wandering spider Cupiennius salei, are another family of linear AMPs. nih.govscielo.br Cupiennin 1a, a well-studied example, forms a helix-hinge-helix structure and is highly effective against various bacteria. nih.gov Its mechanism is thought to involve the formation of toroidal pores in the cell membrane. researchgate.net Interestingly, Cupiennins have been shown to strongly interact with negatively charged vesicles, a common feature of bacterial membranes. nih.gov In contrast, Oxyopinins can efficiently lyse zwitterionic phosphatidylcholine vesicles. nih.gov
A key distinguishing feature of Oxt-4a is its modular structure, comprising a linear, α-helical C-terminal region and a disulfide-constrained N-terminal loop. researchgate.netnih.gov This is unlike the predominantly linear or helix-hinge-helix structures of Latarcins, Lycotoxins, and Cupiennins. nih.govnih.govresearchgate.net This unique structure of Oxt-4a is more reminiscent of certain defense peptides found in frogs. researchgate.netnih.gov
Table 2: Comparative Overview of Linear Spider Venom Peptides
| Peptide Family | Representative Spider Species | Key Structural Features | Primary Mechanism of Action |
|---|---|---|---|
| This compound | Oxyopes takobius | N-terminal disulfide loop, C-terminal α-helix | Pore formation |
| Latarcins | Lachesana tarabaevi | Linear, some with helix-hinge-helix motifs | Pore formation or "carpet" mechanism |
| Lycotoxins/Lycosins | Lycosa species | Linear, α-helical | Pore formation |
| Cupiennins | Cupiennius salei | Linear, helix-hinge-helix structure | Toroidal pore formation |
Broader Evolutionary Context of Rana-box Motif Peptides
The most striking feature of this compound in an evolutionary context is its structural similarity to defense peptides containing the "Rana-box" motif, which are found in the skin of ranid frogs. researchgate.netnih.govnih.gov The Rana-box is a highly conserved motif characterized by a disulfide bridge, typically at the C-terminus of the peptide, enclosing a loop of several amino acid residues. mdpi.comfrontiersin.orgmdpi.com Peptides in the brevinin and ranatuerin families are well-known examples of Rana-box containing peptides. mdpi.comportlandpress.com
In Oxt-4a, the disulfide bond is located at the N-terminus (Cys4-Cys10), which is a notable difference from the typical C-terminal location in frog peptides. researchgate.netnih.govresearchgate.net Despite this positional difference, the presence of a disulfide-stabilized loop in a spider venom peptide is remarkable and suggests a case of convergent or parallel evolution. researchgate.net This implies that the molecular architecture of a disulfide-stabilized loop combined with a helical segment is an effective design for cytolytic peptides that has evolved independently in both arachnids and amphibians. researchgate.netnih.gov
The function of the Rana-box motif can vary among different peptide families. mdpi.com In some frog peptides, its removal significantly reduces bioactivity, while in others, it has little effect or its removal can even enhance antimicrobial properties. mdpi.com In Oxt-4a, this N-terminal disulfide-stabilized loop forms a "head" region with a high density of positive charge, while the C-terminal α-helix forms the "body," creating a unique torpedo-like structure in membrane environments. researchgate.netnih.gov
The biosynthesis of Oxt-4a also mirrors that of Rana-box peptides. cDNA cloning has shown that Oxt-4a is synthesized as a prepropeptide with an acidic prosequence, a common feature in the production of these amphibian defense peptides. researchgate.netnih.gov This parallelism in structure, function, and biosynthesis between a spider toxin and frog skin peptides provides a fascinating example of evolutionary convergence at multiple levels. researchgate.netnih.gov
Advanced Methodological Approaches in Oxyopinin 4a Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in determining the three-dimensional structure of Oxyopinin-4a. Initial NMR studies revealed that in an aqueous solution, the peptide is largely disordered. researchgate.netresearchgate.net However, in the presence of detergent micelles, which mimic a cell membrane environment, this compound adopts a well-defined and peculiar "torpedo-like" conformation. researchgate.netresearchgate.netnih.gov
This structure is characterized by two distinct domains:
An N-terminal head: This region, encompassing residues 1-11, is stabilized by a single disulfide bond between Cysteine-4 and Cysteine-10 (Cys4–Cys10). researchgate.netresearchgate.net This loop has an unusually high density of positive charges. researchgate.netnih.gov
A C-terminal body: This segment, comprising residues 12-25, forms an amphipathic α-helix. researchgate.netnih.govscispace.com
The coordinates and chemical shifts of this compound in complex with dodecylphosphocholine (B1670865) (DPC) micelles have been deposited in the Protein Data Bank (PDB: 2L3I) and the Biological Magnetic Resonance Bank (BMRB: 17194), respectively, making this structural information publicly accessible. researchgate.net The determination of this structure has been fundamental to understanding how this compound interacts with and disrupts cell membranes. researchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Circular Dichroism (CD) spectroscopy has been employed to analyze the secondary structure of this compound, complementing the detailed conformational data from NMR. CD studies have confirmed that this compound, similar to other oxyopinins, adopts a predominantly α-helical conformation, particularly in membrane-mimicking environments. researchgate.netscispace.comnih.gov
In aqueous solutions, the CD spectra are indicative of a random coil structure, which aligns with the NMR findings of the peptide being disordered in water. researchgate.net However, upon introduction of membrane mimetics like detergent micelles or lipid vesicles, the CD spectra show characteristic minima around 208 and 222 nm, which is a hallmark of α-helical content. researchgate.netscispace.comresearchgate.net This transition from a disordered to a structured state upon encountering a membrane-like environment is a key feature of many membrane-active peptides and is crucial for their biological function. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Membrane Interaction Studies
Molecular Dynamics (MD) simulations have provided valuable insights into the dynamic interactions between this compound and lipid bilayers at an atomic level. researchgate.netnih.gov Coarse-grained MD simulations have been used to study the behavior of this compound in the presence of lipid bilayers that mimic erythrocyte membranes. researchgate.netnih.gov
These simulations have been instrumental in:
Identifying hemolytically active fragments: MD studies have pinpointed specific residues within the α-helical C-terminus of this compound that are responsible for its strong hemolytic activity. The simulations showed that leucine (B10760876) residues (Leu21, Leu22, and Leu25) penetrate deeply into the model membrane. researchgate.net
Visualizing membrane insertion: The simulations illustrate how the peptide inserts into the lipid bilayer, with its hydrophobic residues partitioning into the membrane core. researchgate.netmdpi.com
Guiding the design of synthetic analogs: By understanding which parts of the peptide are responsible for its cytolytic effects, researchers have used this information to design and synthesize new peptide analogs with reduced hemolytic activity while retaining or even enhancing their antibacterial properties. researchgate.netnih.gov
The following table summarizes the key residues of this compound identified by MD simulations as being critical for membrane penetration.
| Residue | Position | Role in Membrane Interaction |
| Leu | 21 | Deep penetration into the membrane core. researchgate.net |
| Leu | 25 | Deep penetration into the membrane core. researchgate.net |
Advanced Proteomic and Transcriptomic Techniques for Discovery and Characterization
The discovery and initial characterization of this compound were made possible through a combination of proteomic and transcriptomic approaches. The peptide was first identified from the venom of the lynx spider Oxyopes takobius through chromatographic techniques followed by amino acid sequencing. researchgate.netscispace.com
Subsequent transcriptomic analysis of the venom glands provided the full sequence of the precursor protein. researchgate.netresearchgate.net Key findings from these techniques include:
cDNA Cloning: This revealed that this compound is synthesized as a prepropeptide, which includes a signal peptide and an acidic prosequence that are cleaved off to produce the mature peptide. researchgate.netnih.govnih.gov The nucleotide sequence has been submitted to the EMBL Nucleotide Sequence Database under the accession number FN997582. researchgate.net
Precursor Structure: The precursor protein structure of this compound is a common feature among many spider venom peptides. nih.govfrontiersin.org
Venom Composition Analysis: Next-generation sequencing of venom gland transcriptomes has become a powerful tool for discovering a wide array of peptides in spider venoms, including other oxyopinins and related toxins. nih.govdntb.gov.ua These high-throughput methods have revealed the vast diversity of linear peptides in the venoms of spider families like Oxyopidae. dntb.gov.ua
Synthetic Peptide Chemistry for Functional Probing and Analog Generation
Synthetic peptide chemistry has been indispensable for the functional analysis of this compound and the development of novel analogs. researchgate.netresearchgate.netgoogleapis.com The ability to chemically synthesize this compound has allowed for:
Confirmation of Biological Activity: Synthetic this compound was shown to possess strong and broad-spectrum cytolytic and antimicrobial activity, confirming the function of the native peptide. researchgate.netnih.gov
Structure-Function Studies: By synthesizing fragments and analogs of this compound, researchers can probe the roles of different parts of the molecule. For instance, the importance of the N-terminal disulfide-stabilized loop and the C-terminal α-helix has been investigated through the synthesis of modified peptides. nih.gov
Generation of Improved Analogs: Guided by MD simulations, synthetic chemistry has been used to create analogs with improved therapeutic potential. By substituting key leucine residues in the C-terminal helix with lysine, researchers have successfully designed peptides with substantially decreased hemolytic activity but retained or even enhanced antibacterial potency. researchgate.netnih.gov
The table below presents an example of an analog design based on the findings from MD simulations and realized through synthetic peptide chemistry.
| Peptide | Modification from this compound | Rationale |
| P1 | Leu21→Lys, Leu22→Lys, Leu25→Lys, His→Lys | Reduce hemolytic activity by replacing deeply buried hydrophobic residues with charged residues. researchgate.net |
These advanced methodological approaches, from high-resolution structural techniques to in-silico simulations and chemical synthesis, have provided a comprehensive understanding of this compound, highlighting its potential as a lead compound for the development of new antimicrobial agents.
Future Research Avenues and Potential Non Therapeutic Applications of Oxyopinin 4a
Exploration of Novel Biological Activities
The current understanding of Oxyopinin-4a's bioactivity is primarily centered on its potent antimicrobial and hemolytic effects. uniprot.orgnih.gov It demonstrates strong activity against both Gram-positive and Gram-negative bacteria. uniprot.org However, its full biological potential remains largely uncharted. Future research should aim to explore a wider spectrum of activities, drawing inspiration from its unique structural attributes.
A key feature of this compound is its N-terminal disulfide-stabilized loop (Cys4-Cys10), which shows remarkable similarity to the "Rana-box" motif found in defense peptides from the skin of ranid frogs. researchgate.netnih.govresearchgate.net This structural convergence suggests that this compound might share functional properties with these amphibian peptides, which are known for a broad range of biological actions including antiviral, antifungal, and anticancer activities. nih.govmdpi.com
Future investigations could systematically screen this compound against various viral and fungal pathogens of clinical and agricultural importance. Furthermore, given that many venom peptides exhibit cytotoxicity against cancer cells, exploring the antiproliferative and cytotoxic effects of this compound on different cancer cell lines is a logical and promising avenue. nih.gov
Table 1: Known Antimicrobial Spectrum of this compound
| Target Organism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Bacillus subtilis | Gram-positive bacterium | 0.5 µM | uniprot.orgscispace.com |
| Staphylococcus aureus | Gram-positive bacterium | 10 µM | uniprot.orgscispace.com |
| Escherichia coli | Gram-negative bacterium | 0.5 µM | uniprot.orgscispace.com |
| Pseudomonas fluorescens | Gram-negative bacterium | 1 µM | uniprot.orgscispace.com |
Development as Biochemical Tools and Probes
The potent membrane-disrupting capability of this compound makes it an excellent candidate for development as a biochemical tool. uniprot.orggenebiosystems.com Its mechanism, believed to involve the formation of pores in cell membranes, can be harnessed to study the biophysical properties of lipid bilayers and the dynamics of peptide-membrane interactions. researchgate.netgenebiosystems.com
Key research opportunities include:
Studying Membrane Dynamics: Fluorescently labeled this compound can be used as a probe to visualize and quantify membrane permeabilization in real-time.
Investigating Lipid Specificity: Research could focus on how the peptide's activity changes with varying membrane lipid compositions, providing insights into the targeting mechanisms of cytolytic peptides.
Engineering Peptide Analogs: The high hemolytic activity of the native peptide can be a limiting factor. scispace.com As demonstrated in recent studies, molecular dynamics simulations can identify the specific regions responsible for hemolysis. researchgate.net This allows for the rational design and synthesis of this compound analogs with reduced toxicity to eukaryotic cells while retaining or even enhancing their antimicrobial potency. researchgate.net These engineered peptides could serve as highly specific tools for targeting microbial membranes without affecting host cells in experimental models.
Applications in Agrochemicals and Pest Management
Spider venoms are naturally evolved cocktails designed to subdue insect prey, making their components a rich source for potential bio-insecticides. nih.gov While the insecticidal activity of this compound has not been extensively documented, its established cytolytic properties suggest a strong potential for pest management. uniprot.orgnih.gov
Future research in this area should focus on:
Insecticidal Efficacy: Testing the potency of this compound against a range of major agricultural insect pests. Its membrane-disrupting action could prove effective against insect gut cells if ingested.
Antimicrobial Agent for Plant Protection: The broad-spectrum antibacterial and potential antifungal activities of this compound could be leveraged to combat plant pathogens.
Development of Eco-Friendly Pesticides: A significant hurdle for the use of natural peptides in agriculture is their stability and cost. The development of synthetic analogs with enhanced stability and targeted action is crucial. researchgate.net The unique structure of this compound, with its stabilizing disulfide bond, provides a robust scaffold for designing new pest control agents that are both effective and biodegradable. nih.govscispace.com
Unraveling Complex Synergy within Natural Venoms
The potent effect of spider venom is often not due to a single component but rather the synergistic interaction of multiple toxins. mdpi.com Cytolytic peptides, such as oxyopinins, are thought to act as "spreading factors," disrupting cell membranes to enhance the penetration and effectiveness of neurotoxins that target specific ion channels. nih.govmdpi.com A positive cooperativity between oxyopinins and neurotoxins has been suggested. nih.gov
The venom of Oxyopes takobius contains other complex toxins, such as spiderines, which themselves are composed of a linear, cell-disrupting part and a neurotoxin-like domain. nih.gov This highlights a sophisticated evolutionary strategy that future research could unravel.
Key research questions include:
What is the quantitative synergistic effect between this compound and neurotoxins isolated from the same venom?
How does this compound's membrane-disrupting activity facilitate the action of other venom components at the molecular level?
Understanding these synergistic relationships is not only fundamental to venom toxicology but can also provide blueprints for developing novel, multi-component formulations for agrochemical or other biotechnological purposes, where combining different modes of action can increase efficacy and reduce the likelihood of resistance development. mdpi.com
Q & A
Q. How should researchers design initial experiments to characterize the physicochemical properties of Oxyopinin-4a?
Methodological Answer: Begin with standard spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to confirm molecular structure and purity. Include controls such as reference compounds and solvent blanks to validate results. Reproducibility should be ensured by repeating experiments under identical conditions. Document all procedural details (e.g., solvent systems, temperatures) to align with reproducibility standards . For novel compounds, provide full synthetic pathways and purity data in the main manuscript, with extended datasets in supplementary materials .
What criteria define a robust research question for studying this compound's biological activity?
Methodological Answer: A well-defined research question must specify independent variables (e.g., concentration, exposure time) and dependent variables (e.g., enzyme inhibition, cytotoxicity). It should be feasible within resource constraints, original (addressing gaps in existing literature), and significant (e.g., elucidating mechanisms of action). Avoid overly broad questions like "How does this compound affect cells?" in favor of focused inquiries such as "How does this compound modulate [specific pathway] in [cell type] at [concentration range]?" .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound's stability under varying pH conditions?
Methodological Answer: Conduct systematic error analysis by revisiting experimental conditions (e.g., buffer composition, temperature control). Compare results across orthogonal methods (e.g., HPLC for degradation products, kinetic assays for activity loss). Use statistical tools (t-tests, ANOVA) to assess significance of observed discrepancies. Cross-validate findings with independent labs to rule out instrumentation bias .
Q. What advanced strategies optimize the synthetic yield of this compound while minimizing byproducts?
Methodological Answer: Employ Design of Experiments (DOE) to test variables (e.g., catalyst loading, reaction time). Use response surface methodology to identify optimal conditions. Characterize intermediates via in-situ monitoring (e.g., FTIR, LC-MS) to track reaction pathways. Compare yields with literature precedents and validate scalability through multi-gram syntheses .
Q. How can computational modeling complement experimental studies of this compound's receptor-binding dynamics?
Methodological Answer: Integrate molecular docking simulations (e.g., AutoDock, Schrödinger) with experimental binding assays (e.g., SPR, ITC). Validate models by mutating key residues in the receptor and measuring affinity changes. Use density functional theory (DFT) to analyze electronic interactions. Publish raw simulation trajectories and force field parameters in supplementary materials for reproducibility .
Q. What methodologies are recommended for comparative analysis of this compound analogs in structure-activity relationship (SAR) studies?
Methodological Answer: Synthesize analogs with systematic structural variations (e.g., substituent groups, stereochemistry). Test biological activity using standardized assays (e.g., IC50 determinations). Apply multivariate analysis (e.g., PCA, clustering) to identify critical structural motifs. Cross-reference crystallographic data or pharmacophore models to rationalize trends .
Data Management and Reproducibility
Q. How should researchers address variability in this compound's bioassay results across different laboratories?
Methodological Answer: Standardize protocols by sharing detailed SOPs, including cell culture conditions, reagent sources, and equipment calibration records. Use inter-laboratory studies to quantify variability. Report data with error bars (standard deviation) and statistical confidence intervals. Publish negative results to avoid publication bias .
Q. What steps ensure the reproducibility of this compound's spectral data in peer-reviewed studies?
Methodological Answer: Provide raw spectral files (e.g., .jdx, .mnova) in supplementary materials. Specify instrument parameters (e.g., NMR field strength, MS ionization mode). For novel compounds, include elemental analysis and high-resolution mass spectrometry (HRMS) data. Reference known compounds with established spectral databases (e.g., PubChem, SciFinder) .
Ethical and Methodological Considerations
Q. How can researchers ethically justify in vivo studies of this compound's toxicity?
Methodological Answer: Follow the "3Rs" framework (Replacement, Reduction, Refinement). Use computational models or in vitro assays as preliminary screens. For necessary in vivo work, minimize sample sizes via power analysis and adhere to institutional animal care guidelines. Publish ethical approval documentation and detailed euthanasia protocols .
Q. What strategies validate the specificity of this compound's interaction with a proposed molecular target?
Methodological Answer: Perform competitive binding assays with known inhibitors/agonists. Use genetic knockdown/knockout models (e.g., CRISPR, siRNA) to confirm target dependency. Cross-validate with biophysical techniques (e.g., X-ray crystallography, cryo-EM) to visualize binding interactions. Disclose potential off-target effects via proteome-wide screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
